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Compound of Interest

4-Chloro-N-methylpyridine-3-
Compound Name:
sulfonamide

Cat. No.: B13313894

Get Quote

Compound Profile & Significance

» IUPAC Name: 4-Chloro-N-methylpyridine-3-sulfonamide

CAS Number: 56397-15-0[1]

Molecular Formula: CsH7CIN202S

Molecular Weight: 206.65 g/mol

Role: Electrophilic scaffold for SNAr reactions (displacement of C4-Cl) in the synthesis of
kinase inhibitors (e.g., Sorafenib analogs) and diuretics.

Structural Analysis

The molecule features a highly electron-deficient pyridine ring due to the combined withdrawing
effects of the nitrogen atom, the sulfonyl group at C3, and the chlorine atom at C4. This
electronic environment significantly influences the chemical shifts in NMR and the
fragmentation stability in MS.
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Nuclear Magnetic Resonance (NMR)

Spectroscopy|[2][3]
Sample Preparation Protocol

e Solvent: DMSO-ds is the preferred solvent. Chloroform-d (CDCIz) may cause peak
broadening of the sulfonamide NH due to H-bonding or exchange rates.

e Concentration: 10-15 mg in 0.6 mL solvent for tH NMR; 30-50 mg for 3C NMR.

o Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

'H NMR Data (400 MHz, DMSO-ds)

The spectrum is characterized by three distinct aromatic signals and the N-methyl/NH coupling.
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Note on H-2: In some high-resolution spectra, H-2 may appear as a fine doublet due to long-

range coupling (J < 1.5 Hz) with H-6.

C NMR Data (100 MHz, DMSO-de)

Carbon Shift (8, ppm) Environment

Aromatic CH (Ortho to N,

C-2 152.0 - 154.0 Ortho to SOs)

C-6 150.5-152.5 Aromatic CH (Ortho to N)
C-4 140.0 - 142.0 Quaternary C-Cl (Ipso)
C-3 134.0 -136.0 Quaternary C-SO:z (Ipso)
C-5 124.0 - 126.0 Aromatic CH (Meta to N)
N-CHs 29.0-30.5 Aliphatic Methyl

Mass Spectrometry (MS)[3]
lonization & Isotope Pattern

e Method: ESI (Electrospray lonization) or APCI, Positive Mode (+ve).
e Molecular lon: [M+H]*

 |sotope Signature: The presence of one Chlorine atom creates a distinct 3:1 ratio between
the M and M+2 peaks.

Fragmentation Pathway

The fragmentation typically involves the loss of the sulfonamide moiety or the extrusion of SOs-.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13313894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

m/z Value lon Identity Description
207.0 [M+H]* (3>CI) Base peak (Parent ion).
Isotope peak (~33% intensity
209.0 [M+H]* (37ClI)
of base).
Loss of the entire sulfonamide
128.0 [M - SO2NHMe]* side chain (Chloropyridinium
ion).
Cyclization or loss of HCI (rare
171.0 [M - HCIJ*

in soft ionization).

MS Fragmentation Workflow (Graphviz)

Loss of CH3NH2 - 64 Da (SO2) Chloropyridinium lon
(Sulfony! cation) m/z ~112/114

Loss of SO2
(Rearrangement)

[M+H]+
m/z 207/209

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 4-Chloro-N-methylpyridine-3-sulfonamide
under ESI-MS conditions.

Infrared Spectroscopy (FT-IR)
Experimental Setup

o Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

o Key Diagnostic Regions: 3400—-3100 cm~* (NH) and 1400-1100 cm~* (Sulfonyl).

Peak Assignment Table
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Wavenumber . . . . .
Vibration Mode Intensity Diagnostic Value
(cm™)
) Indicates secondary
3280 — 3320 V(N-H) Stretch Medium _
sulfonamide.
3050 - 3100 v(C-H) Aromatic Weak Pyridine ring protons.
] Characteristic
1330 - 1350 v(S=0) Asymmetric Strong ]
Sulfonamide band I.
) Characteristic
1160 - 1180 v(S=0) Symmetric Strong ]
Sulfonamide band II.
) Pyridine ring skeletal
1560 — 1580 v(C=N) / v(C=C) Medium o
vibrations.
740 — 760 v(C-Cl) Medium/Strong Aryl chloride stretch.

Synthesis & Impurity Prof

iling[4][5][6]

Understanding the synthesis is crucial for identifying impurities in the spectra. The standard

route involves the reaction of 4-chloropyridine-3-sulfonyl chloride with methylamine.

Synthetic Workflow (Graphviz)
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4-Hydroxypyridine-3-sulfonic acid

l

Chlorination
(POCI3 / PCI5)

4-Chloropyridine-3-sulfonyl chloride

Amidation
(MeNH2 / 0°C)

Major Pathway Side Reaction (S_NAr)

4-Chloro-N-methylpyridine-3-sulfonamide Impurity:

(Target)

4-(Methylamino)pyridine-3-sulfonamide
(Over-reaction at C4)

Click to download full resolution via product page

Figure 2: Synthetic route and potential impurity formation via S_NAr side reaction.

Common Impurities[2]

¢ 4-(Methylamino)pyridine-3-sulfonamide:
o Cause: Excess methylamine displaces the Chlorine at C4 (SNAr).

o NMR Detection: Disappearance of C4-Cl signal; appearance of a second N-Me signal and
an NH proton attached to the ring.

o MS Detection: [M+H]* = 202 (Loss of ClI pattern).

¢ Hydrolysis Product (Sulfonic Acid):
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o Cause: Moisture during the sulfonyl chloride step.

o NMR Detection: Broad OH peak >10 ppm; shift in aromatic protons due to pH change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b13313894?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13313894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

